2-((2-chloro-4-fluorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClFN3O2S/c1-14(2)11-27-22(30)16-6-8-19-21(9-16)28-24(29(23(19)31)12-15(3)4)32-13-17-5-7-18(26)10-20(17)25/h5-10,14-15H,11-13H2,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNMPMLPVMYCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-chloro-4-fluorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential therapeutic applications. Quinazolines are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to synthesize existing research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential clinical applications.

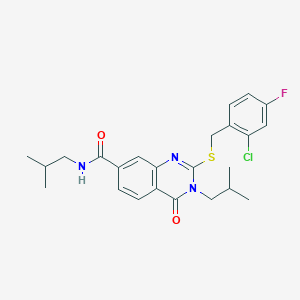

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a chloro-fluoro benzyl group and a quinazoline core, which is crucial for its biological activity. The presence of sulfur in the thioether linkage is also significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research has indicated that derivatives of quinazoline exhibit inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation. The compound was evaluated for its COX-2 inhibitory activity using a screening assay:

| Compound | COX-2 Inhibition (%) at 20 μM |

|---|---|

| This compound | TBD |

| Reference Compound | 47.1% |

While specific data for this compound's COX-2 inhibition is not available in the current literature, similar compounds have shown promising results .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been widely studied. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

These findings suggest that the compound may also possess significant anticancer activity, warranting further investigation.

The mechanism through which this compound exerts its biological effects may involve modulation of signaling pathways associated with inflammation and cancer progression. Studies on related quinazoline derivatives have shown that they can inhibit key enzymes involved in these pathways, leading to decreased cell proliferation and inflammatory responses.

Case Studies

- In Vivo Studies : Animal models treated with similar quinazoline compounds demonstrated reduced tumor growth and inflammation markers compared to control groups.

- Clinical Relevance : Given the structural similarities with known drugs, there is potential for this compound to be developed into a therapeutic agent pending further pharmacokinetic studies and clinical trials.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of quinazoline-4(3H)-one-7-carboxamide derivatives. Below is a detailed comparison with key analogs:

Substituent Variations at Position 2

- Target Compound : 2-((2-Chloro-4-fluorobenzyl)thio) group.

- Analog 1 : 2-((2-Chloro-6-fluorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1115382-76-7).

- Analog 2 : 2-((4-(Trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (Compound 33, CAS 514857-29-5).

Substituent Variations at Position 3 and N

- Target Compound : N,3-Diisobutyl groups.

- The branched isobutyl substituents enhance lipophilicity (clogP ~5.2 estimated) and may reduce cytochrome P450-mediated metabolism.

- Analog 3 : 3-Phenyl-N-(tert-butyl) derivative (Compound 47).

Carboxamide vs. Ester Derivatives

- Target Compound: 7-Carboxamide group.

- Analog 4 : Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 8).

Research Implications

- Target Compound : The diisobutyl and 2-chloro-4-fluorobenzylthio groups likely balance target affinity and pharmacokinetics, though specific sEH inhibition data are pending.

- Fluorine Position : The 4-fluoro vs. 6-fluoro isomers (Target vs. Analog 1) warrant comparative enzymatic assays to evaluate positional effects on IC50 values.

- Metabolic Stability : The carboxamide in the target compound may confer longer half-lives than ester analogs like Compound 8 .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

A stepwise synthesis approach is typically employed, starting with the preparation of the quinazoline-4-one core. Key steps include thioether formation via nucleophilic substitution at the sulfur atom and subsequent functionalization of the carboxamide group. To optimize reaction yields and minimize side products:

- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For example, highlights the integration of DoE with flow chemistry to enhance reproducibility and efficiency in complex syntheses .

- Employ HPLC-MS for real-time monitoring of intermediate purity, as referenced in for related compounds .

- Consider microwave-assisted synthesis to accelerate sluggish steps, though direct evidence for this compound is lacking; extrapolate from analogous heterocyclic systems.

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

- Nuclear Magnetic Resonance (NMR): Assign peaks via , , and -NMR to confirm regiochemistry (e.g., distinguishing chloro/fluoro substituents). demonstrates the use of -NMR for fluorinated analogs .

- X-ray Diffraction (XRD): Resolve crystallographic details for unambiguous structural confirmation, as shown in for related benzoyl esters .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Perform orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity.

- Apply statistical modeling to account for batch-to-batch variability or assay conditions. emphasizes statistical frameworks for data validation in flow chemistry workflows .

- Cross-validate results using knockout/mutant cell lines to rule off-target effects.

Advanced: What computational strategies are effective for elucidating structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with putative targets (e.g., kinase domains). While direct evidence is limited, ’s discussion of polycyclic sulfonamides supports analogous docking approaches .

- Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity, as applied in for fluorinated benzoates .

- Molecular Dynamics (MD) Simulations: Assess binding stability over time (≥100 ns trajectories) under physiological conditions.

Advanced: How can researchers address poor solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO-water gradients (≤0.1% DMSO final concentration) to maintain compound stability.

- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to enhance dispersibility, though direct evidence is absent; infer from studies on hydrophobic anticancer agents.

- pH Adjustment: Test solubility across pH 6.5–7.4 (mimicking physiological conditions) with potentiometric titration.

Advanced: What strategies are recommended for studying metabolic stability and degradation pathways?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and track degradation via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) .

- Isotopic Labeling: Synthesize - or -labeled analogs to trace metabolic byproducts (see for deuterated fluorobenzonitrile derivatives as a reference for isotopic synthesis) .

- CYP450 Inhibition Screening: Assess interactions with cytochrome P450 isoforms to predict drug-drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.